Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422868
InChI: InChI=1S/C12H14F2O4/c1-4-18-11(15)12(13,14)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C12H14F2O4
Molecular Weight: 260.23 g/mol

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate

CAS No.:

Cat. No.: VC17422868

Molecular Formula: C12H14F2O4

Molecular Weight: 260.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate -

Specification

Molecular Formula C12H14F2O4
Molecular Weight 260.23 g/mol
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate
Standard InChI InChI=1S/C12H14F2O4/c1-4-18-11(15)12(13,14)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3
Standard InChI Key KIUUOJGOSVSJNJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate (molecular formula: C12_{12}H14_{14}F2_{2}O4_{4}) consists of:

  • A 3,4-dimethoxyphenyl group: This aromatic moiety features two methoxy (-OCH3_3) substituents at the 3rd and 4th positions, enhancing electron density and influencing reactivity in electrophilic substitutions .

  • A 2,2-difluoroacetate ester: The difluoro group at the α-position adjacent to the carbonyl stabilizes the ester through electron-withdrawing effects, while the ethyl ester (-OCH2_2CH3_3) provides lipophilicity .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular Weight284.24 g/mol
XLogP31.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate can be inferred from methodologies applied to analogous compounds:

Nucleophilic Difluorination

A common strategy involves the reaction of ethyl 2-chloro-2,2-difluoroacetate with 3,4-dimethoxyphenylmagnesium bromide under Grignard conditions. This method mirrors the synthesis of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate, where halogenated aryl Grignard reagents are employed .

Esterification of Difluoroacetic Acid

Alternative routes may involve esterification of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid with ethanol in the presence of catalytic sulfuric acid. This approach is analogous to the preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Grignard AdditionMg, THF, 0°C to reflux, 12h65–75
EsterificationH2_2SO4_4, ethanol, reflux, 6h80–85

Physicochemical Properties

Physical State and Stability

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is likely a pale yellow to colorless liquid at room temperature, based on the behavior of structurally similar compounds like ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate . Its stability is enhanced by storage under inert conditions, with recommended storage at 20–22°C in sealed containers to prevent hydrolysis .

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): Expected signals include a singlet for the difluoroacetate methylene group (δ 4.25–4.40 ppm), ethyl ester quartet (δ 1.30–1.40 ppm), and aromatic protons from the dimethoxyphenyl group (δ 6.70–7.20 ppm) .

  • 13^{13}C NMR: Peaks for the carbonyl carbon (δ 160–165 ppm), CF2_2 group (δ 110–120 ppm), and methoxy carbons (δ 55–56 ppm) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Fluorinated acetates are pivotal in drug discovery, particularly for PDE4 inhibitors. For example, sodium 2-chloro-2,2-difluoroacetate has been used to introduce difluoromethoxy groups into catechol diether motifs, enhancing binding affinity . Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate could serve as a precursor for similar bioactive molecules.

Material Science

The compound’s fluorine content may improve thermal stability in polymers, while the dimethoxyphenyl group could facilitate π-π stacking in conductive materials.

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